molecular formula C11H21NS B2824169 2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine CAS No. 1872803-33-2

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine

Cat. No.: B2824169
CAS No.: 1872803-33-2
M. Wt: 199.36
InChI Key: PQQHFBKZEISIJV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine is a chemical compound with the molecular formula C11H21NS It is a thiomorpholine derivative characterized by the presence of a 2-methylidenebutyl group at the 4-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of thiomorpholine with 2-methylidenebutyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Alkylated or alkoxylated thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, lacking the 2-methylidenebutyl and dimethyl substituents.

    2,2-Dimethylthiomorpholine: Similar structure but without the 2-methylidenebutyl group.

    4-(2-Methylidenebutyl)thiomorpholine: Lacks the dimethyl groups at the 2-position.

Uniqueness

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine is unique due to the presence of both the 2-methylidenebutyl group and the dimethyl groups at the 2-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-4-(2-methylidenebutyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-5-10(2)8-12-6-7-13-11(3,4)9-12/h2,5-9H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQHFBKZEISIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872803-33-2
Record name 2,2-dimethyl-4-(2-methylidenebutyl)thiomorpholine
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